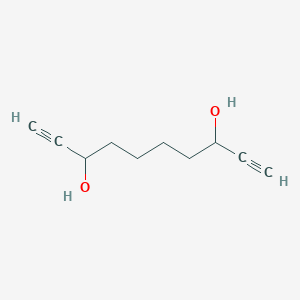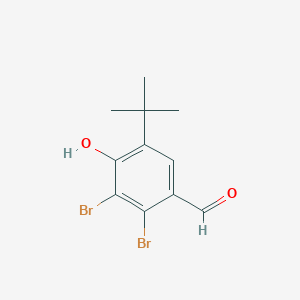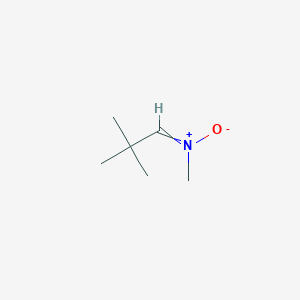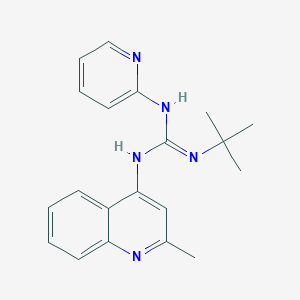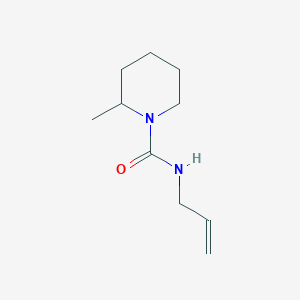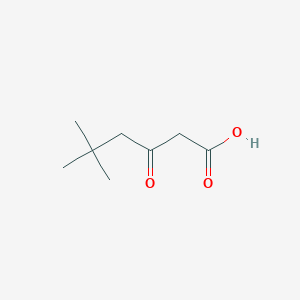
5,5-Dimethyl-3-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-oxohexanoic acid: is an organic compound with the molecular formula C8H14O3 . It is a derivative of hexanoic acid, featuring a ketone functional group at the third carbon and two methyl groups at the fifth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Enolates: One common method for synthesizing 5,5-Dimethyl-3-oxohexanoic acid involves the alkylation of enolate ions.
Malonic Ester Synthesis: Another method involves the malonic ester synthesis, where malonic ester is alkylated and then decarboxylated to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,5-Dimethyl-3-oxohexanoic acid can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,5-Dimethyl-3-oxohexanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-oxohexanoic acid depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the carbonyl carbon acts as an electrophile, attracting nucleophiles to form new bonds. The presence of the ketone group and the methyl substituents can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
3-Oxohexanoic acid: Lacks the methyl groups at the fifth carbon, resulting in different reactivity and properties.
5,5-Dimethyl-2-oxohexanoic acid: Similar structure but with the ketone group at the second carbon, leading to different chemical behavior.
Hexanoic acid: The parent compound without the ketone or methyl groups, showing significantly different reactivity.
Uniqueness: 5,5-Dimethyl-3-oxohexanoic acid is unique due to the combination of the ketone functional group and the two methyl groups, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
67354-39-6 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)5-6(9)4-7(10)11/h4-5H2,1-3H3,(H,10,11) |
Clave InChI |
XBPWGAPGJXFEJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


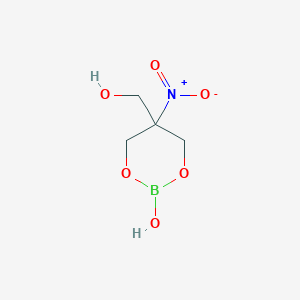
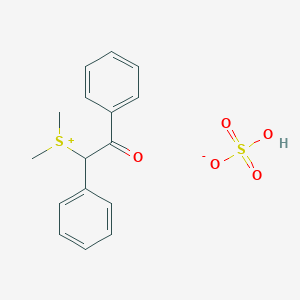
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)
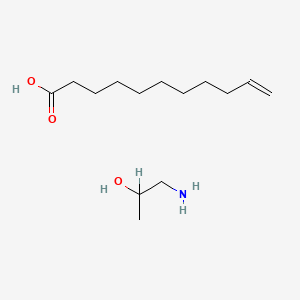
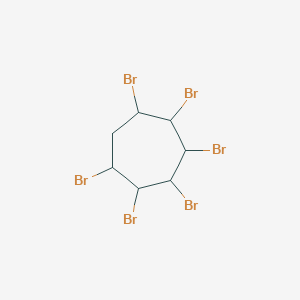
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
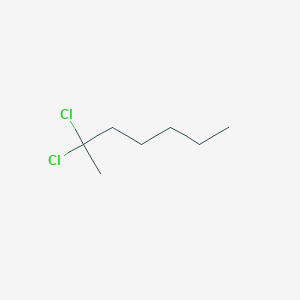
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
